Dasatinib - 302962-49-8

Dasatinib

Catalog Number: EVT-333705
CAS Number: 302962-49-8
Molecular Formula: C22H26ClN7O2S
Molecular Weight: 488.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Dasatinib is a synthetic, multi-targeted tyrosine kinase inhibitor that has been extensively studied for its activity against various kinases, including BCR-ABL and SRC family kinases []. It is a member of the thiazole carboxamide class of kinase inhibitors and plays a significant role in scientific research, particularly in the investigation of cellular signaling pathways and the development of novel therapeutic strategies [].

Synthesis Analysis

The synthesis of dasatinib has been described in detail in several patents and scientific publications. One of the key steps involves the formation of a thiazole ring system, followed by the attachment of various substituents to optimize its potency and selectivity [].

Molecular Structure Analysis

Dasatinib's molecular structure consists of a thiazole ring system connected to a piperazine moiety, which is further substituted with a 2-chloro-6-methylphenyl group and an aminopyrimidine group []. Its structure allows it to interact with the ATP-binding site of tyrosine kinases, inhibiting their enzymatic activity [].

Mechanism of Action

Dasatinib's mechanism of action primarily involves the competitive inhibition of tyrosine kinases by binding to their ATP-binding site []. Its broad spectrum of activity against various kinases stems from its ability to interact with different conformations of the kinase active site []. Dasatinib's inhibitory effect on BCR-ABL and SRC kinases has been extensively studied, revealing its potential as a therapeutic agent for various malignancies [].

Physical and Chemical Properties Analysis

Dasatinib is a white to off-white powder with a molecular weight of 488.0 g/mol []. It is poorly soluble in water but soluble in organic solvents. Its physical and chemical properties play a crucial role in its formulation, stability, and absorption [].

Applications
  • Investigating cellular signaling pathways: Dasatinib's ability to inhibit specific kinases allows researchers to study the role of these kinases in various cellular processes, including cell proliferation, differentiation, and apoptosis [].
  • Developing novel therapeutic strategies: Dasatinib has been investigated for its potential as a therapeutic agent in various diseases, including cancer [], autoimmune disorders [], and inflammatory conditions [].
  • Understanding drug resistance mechanisms: Dasatinib has been instrumental in elucidating the mechanisms of drug resistance in various diseases, particularly in cancer []. By studying the mutations that confer resistance to dasatinib, researchers can develop strategies to overcome these resistance mechanisms and improve treatment outcomes [].
  • Modulating immune responses: Dasatinib's immunomodulatory effects have been explored in various research contexts. For instance, dasatinib has been shown to inhibit T cell activation and proliferation [] and modulate the function of NK cells [].
  • Targeting specific kinases in different diseases: Dasatinib's activity against various kinases has led to its investigation in a wide range of diseases, including gastric cancer [], head and neck squamous cell carcinoma [], and melanoma [].
Future Directions
  • Developing novel combination therapies: Combining dasatinib with other therapeutic agents may enhance its efficacy and overcome resistance mechanisms [].
  • Identifying novel predictive biomarkers: Discovering biomarkers that can predict response to dasatinib would allow for personalized treatment strategies [].
  • Investigating the long-term effects of dasatinib: Further research is needed to understand the long-term consequences of dasatinib treatment, particularly its impact on immune function and other physiological processes [].
  • Exploring novel drug delivery systems: Optimizing dasatinib's delivery to specific tissues or cells may enhance its efficacy and reduce side effects [].
  • Developing novel dasatinib analogs: Designing new dasatinib analogs with improved potency, selectivity, and pharmacokinetic properties could lead to more effective treatments [].

Imatinib

Relevance: Imatinib is structurally related to Dasatinib and serves as a first-line treatment for CML. Dasatinib is often used in patients who develop resistance or intolerance to Imatinib. [, , , , ] Several studies investigated the efficacy of Dasatinib in patients who failed Imatinib therapy due to resistance or intolerance. [, , , , ] Dasatinib demonstrated significant activity against a wider range of BCR-ABL mutations compared to Imatinib. [, , ]

Nilotinib

Relevance: Nilotinib is structurally similar to Dasatinib and is considered a second-generation tyrosine kinase inhibitor. [, ] It is often used as a second-line treatment option for CML patients resistant or intolerant to Imatinib. [, ] Studies compared the efficacy, safety, and adherence of Nilotinib and Dasatinib in CML patients. [, ] One study found that patients receiving Nilotinib had a higher adherence to therapy and lower discontinuation rates compared to Dasatinib. []

Bosutinib

Relevance: Bosutinib, like Dasatinib, is a tyrosine kinase inhibitor but with a different structure. [, ] It's considered a third-line treatment option for CML patients in some cases. [] Switching from Dasatinib to Bosutinib in patients who developed pleural effusion was associated with a risk of pleural effusion recurrence. []

Staurosporine

Relevance: Though not structurally similar to Dasatinib, Staurosporine was used as a comparator in a study investigating Dasatinib’s effect on T cell functions. [] The study found Dasatinib's effects to be reversible, unlike Staurosporine. []

Metformin

Relevance: While Metformin is not structurally related to Dasatinib, research suggests that it can enhance the anticancer effects of Dasatinib in head and neck squamous cell carcinoma (HNSCC) cells. [] The study proposes that Metformin achieves this by activating AMPK, which in turn promotes dasatinib-induced endoplasmic reticulum stress and subsequent apoptosis. []

Hydroxychloroquine

Relevance: While structurally different from Dasatinib, Hydroxychloroquine has demonstrated a potential protective effect against Dasatinib-induced liver injury in mice. [] The study suggests that this protective effect might be attributed to Hydroxychloroquine's ability to reduce the infiltration of lymphocytes into the liver, thus mitigating the immune response triggered by Dasatinib. []

Properties

CAS Number

302962-49-8

Product Name

Dasatinib

IUPAC Name

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide

Molecular Formula

C22H26ClN7O2S

Molecular Weight

488.0 g/mol

InChI

InChI=1S/C22H26ClN7O2S/c1-14-4-3-5-16(23)20(14)28-21(32)17-13-24-22(33-17)27-18-12-19(26-15(2)25-18)30-8-6-29(7-9-30)10-11-31/h3-5,12-13,31H,6-11H2,1-2H3,(H,28,32)(H,24,25,26,27)

InChI Key

ZBNZXTGUTAYRHI-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO

Solubility

1.28e-02 g/L

Synonyms

(18F)-N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide
354825, BMS
BMS 354825
BMS-354825
BMS354825
dasatinib
N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide
Sprycel

Canonical SMILES

CC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.